N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide
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Overview
Description
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or acid chloride, followed by cyclization to form the benzimidazole ring . The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Cyclization: The benzimidazole ring can be further modified through cyclization reactions, forming various heterocyclic derivatives.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core allows the compound to bind to these targets, inhibiting their activity or modulating their function . This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide can be compared with other benzimidazole derivatives, such as:
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Thiabendazole: An anthelmintic used to treat parasitic worm infections.
Albendazole: Another anthelmintic with a broad spectrum of activity against various parasites.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its chemical stability and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C22H19N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C22H19N3O3/c1-27-16-7-5-6-15(12-16)22(26)25-19-13-14(10-11-20(19)28-2)21-23-17-8-3-4-9-18(17)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
SGSCAQCLMSYBAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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